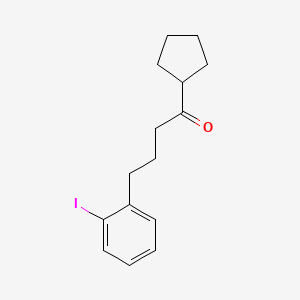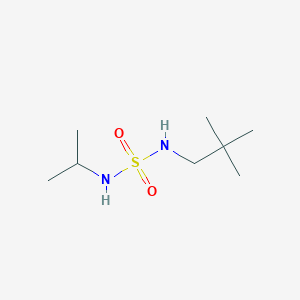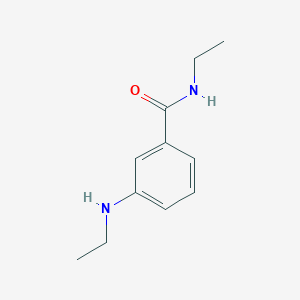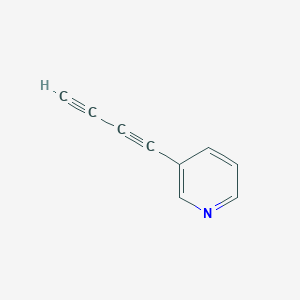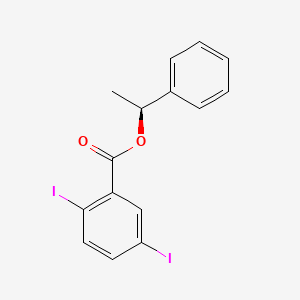![molecular formula C12H20N2O B12613023 (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol CAS No. 918968-70-4](/img/structure/B12613023.png)
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol is a chiral compound with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of a pyridine derivative with an appropriate chiral amine. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability. These methods often use fixed-bed reactors with catalysts such as Raney nickel to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar medicinal applications.
Uniqueness
What sets (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol apart is its chiral nature and the specific arrangement of functional groups, which confer unique reactivity and biological properties .
Propriétés
Numéro CAS |
918968-70-4 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(2-pyridin-2-ylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)12(9-15)14-8-6-11-5-3-4-7-13-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3/t12-/m1/s1 |
Clé InChI |
JXUDWBGFXQYLSP-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)NCCC1=CC=CC=N1 |
SMILES canonique |
CC(C)C(CO)NCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




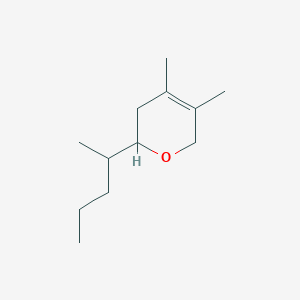
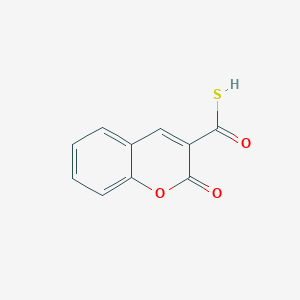
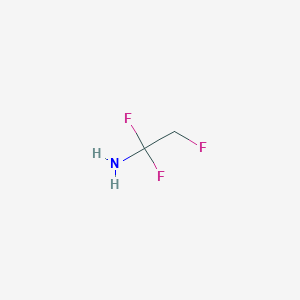

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
